molecular formula C18H17NO5 B5688589 ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE

Cat. No.: B5688589
M. Wt: 327.3 g/mol
InChI Key: JDZPMCMOOURRMU-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE is a benzoate ester derivative featuring a benzamido group substituted with an acetyloxy moiety at the ortho position. Its structure comprises two aromatic rings connected via an amide linkage, with one ring bearing an acetylated hydroxyl group and the other an ethyl ester (Fig. 1). This compound shares structural homology with pharmaceutical intermediates and polymer additives, where ester and amide functionalities are critical for reactivity and solubility .

Properties

IUPAC Name

ethyl 2-[(2-acetyloxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-3-23-18(22)13-8-4-6-10-15(13)19-17(21)14-9-5-7-11-16(14)24-12(2)20/h4-11H,3H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZPMCMOOURRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4), under ultrasonic irradiation . This method is known for its efficiency and eco-friendliness.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction optimization techniques is crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinases (CDK6 and CDK9), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Reactivity

ETHYL 2-[2-(ACETYLOXY)BENZAMIDO]BENZOATE differs from analogs primarily in its substitution pattern:

  • ETHYL P-(DIMETHYLAMINO) BENZOATE: Replaces the acetoxybenzamido group with a dimethylamino substituent. This electron-donating group enhances photochemical reactivity, making it a superior co-initiator in resin systems compared to methacrylate-based amines .
  • ETHYL P-ACETAMIDOBENZOATE: Lacks the acetyloxy group but retains the acetamido moiety.
  • 2-(N-(O-ETHOXYPHENYL)ACETAMIDO)-N,N-DIMETHYLACETAMIDE (): Shares the acetamido core but incorporates ethoxy and dimethylamide groups. Such modifications increase lipophilicity, favoring applications in drug delivery systems.
Table 1: Structural and Functional Comparison
Compound Key Substituents Reactivity/Solubility Trends
This compound Acetoxybenzamido, ethyl ester Moderate solubility in organic solvents
ETHYL P-(DIMETHYLAMINO) BENZOATE Dimethylamino, ethyl ester High photochemical reactivity
ETHYL P-ACETAMIDOBENZOATE Acetamido, ethyl ester Enhanced polar solubility

Performance in Polymer Chemistry

highlights the superior performance of ethyl 4-(dimethylamino) benzoate over 2-(dimethylamino) ethyl methacrylate in resin cements, achieving higher degrees of conversion and better physical properties .

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